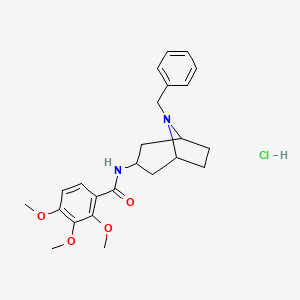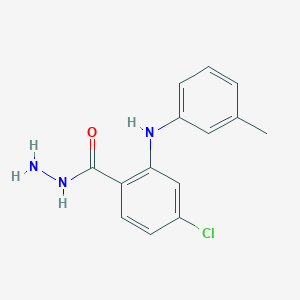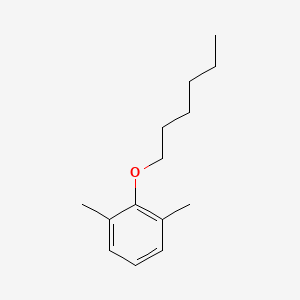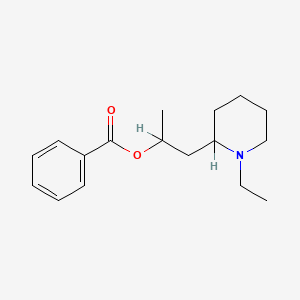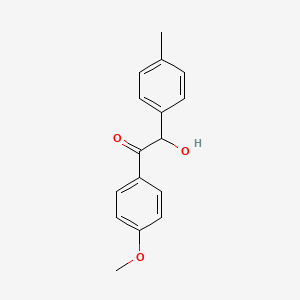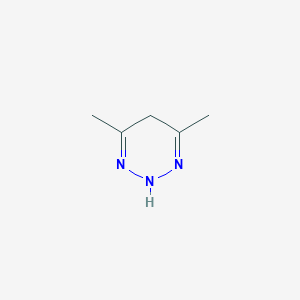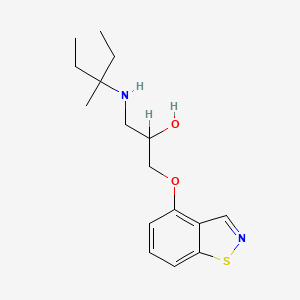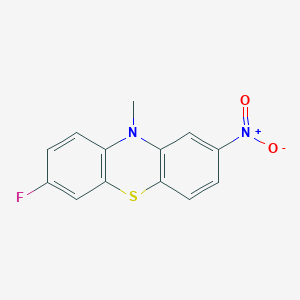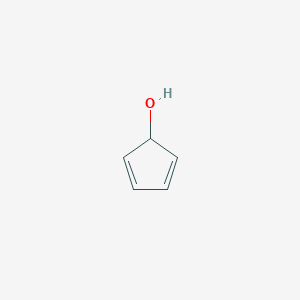![molecular formula C15H7Cl6NO3 B14434363 1,7,8,9,10,10-Hexachloro-4-(4-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione CAS No. 75363-80-3](/img/structure/B14434363.png)
1,7,8,9,10,10-Hexachloro-4-(4-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7,8,9,10,10-Hexachloro-4-(4-hydroxyphenyl)-4-azatricyclo[52102,6]dec-8-ene-3,5-dione is a complex organic compound known for its unique structure and properties
Preparation Methods
The synthesis of 1,7,8,9,10,10-Hexachloro-4-(4-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involves multiple steps, typically starting with the chlorination of a suitable precursor. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, under controlled temperature and pressure conditions. Industrial production methods may involve large-scale chlorination reactors and continuous flow processes to ensure consistent product quality and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The chlorinated tricyclic framework can be reduced to form less chlorinated analogs.
Common reagents and conditions used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,7,8,9,10,10-Hexachloro-4-(4-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce chlorinated tricyclic structures into target molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hexachlorinated tricyclic framework and hydroxyphenyl group enable it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
1,7,8,9,10,10-Hexachloro-4-(4-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione can be compared with other similar compounds, such as:
1,7,8,9,10,10-Hexachloro-4-methoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: Differing by the presence of a methoxy group instead of a hydroxyphenyl group.
Hexachloropropene: A simpler chlorinated compound with different structural and reactivity characteristics.
1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dicarboxylic anhydride: Known for its use in polymer chemistry and as a precursor for other complex molecules.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
75363-80-3 |
|---|---|
Molecular Formula |
C15H7Cl6NO3 |
Molecular Weight |
461.9 g/mol |
IUPAC Name |
1,7,8,9,10,10-hexachloro-4-(4-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C15H7Cl6NO3/c16-9-10(17)14(19)8-7(13(9,18)15(14,20)21)11(24)22(12(8)25)5-1-3-6(23)4-2-5/h1-4,7-8,23H |
InChI Key |
DLDZDCYAAKJJNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3C(C2=O)C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


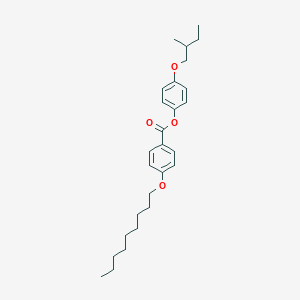
![5,6-Dihydro-2H-cyclopenta[d][1,2]thiazol-3(4H)-one](/img/structure/B14434287.png)
